molecular formula C16H19N3O2S B2615038 1-Piperidin-1-yl-2-(5-p-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone CAS No. 484019-88-7

1-Piperidin-1-yl-2-(5-p-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone

Cat. No. B2615038
CAS RN: 484019-88-7
M. Wt: 317.41
InChI Key: DDQCRHZQFISKMB-UHFFFAOYSA-N
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Description

The compound you’re asking about is a complex organic molecule that contains several functional groups . It includes a piperidine ring, which is a common motif in many pharmaceuticals . It also contains a 1,3,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms . The tolyl group refers to a phenyl ring with a methyl substituent .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups . The presence of the oxadiazole and piperidine rings would add rigidity to the structure, while the tolyl group would provide some degree of rotational freedom .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the oxadiazole and piperidine rings . Oxadiazoles can undergo a variety of reactions, including nucleophilic substitution and addition reactions . Piperidines can act as bases and nucleophiles in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the polar oxadiazole ring could enhance the compound’s solubility in polar solvents .

Scientific Research Applications

Synthesis and Biological Evaluation

Synthesis and Spectral Analysis : A significant body of work has been dedicated to the synthesis of 1,3,4-oxadiazole bearing compounds, given their potential biological activities. One study focused on synthesizing a new series of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides. These compounds were synthesized through a multi-step process, starting from organic acids to esters, then to hydrazides and 5-substituted-1,3,4-oxadiazole-2-thiols. These compounds were then evaluated for their inhibitory activity against the butyrylcholinesterase (BChE) enzyme and subjected to molecular docking studies to understand their ligand-BChE binding affinity (Khalid et al., 2016).

Antimicrobial Activity : Another area of application is the antimicrobial activity of piperidine and 1,3,4-oxadiazole derivatives. For example, novel tetrazole substituted piperidine derivatives were synthesized and evaluated for their antimicrobial activity, showing several compounds exhibited promising activity compared to reference drug candidates (Elavarasan, Bhakiaraj, & Gopalakrishnan, 2014).

Anticancer Potential

Anticancer Agents : Research into piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids has shown potential as anticancer agents. A study synthesized these hybrids and evaluated them, identifying compounds with low IC50 values, indicating strong anticancer activity relative to doxorubicin, a commonly used reference drug (Rehman et al., 2018).

Antimicrobial and Antibacterial Studies

Antibacterial Activity : Piperidine containing pyrimidine imines and thiazolidinones were synthesized and shown to exhibit strong antibacterial activity. These findings highlight the potential of piperidine derivatives in developing new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many oxadiazole derivatives have shown promising biological activities, including anticancer, antiviral, and antimicrobial effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

Oxadiazole and piperidine derivatives are areas of active research due to their wide range of biological activities . Future research could explore the synthesis of new derivatives and their potential applications in medicine and other fields .

properties

IUPAC Name

2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c1-12-5-7-13(8-6-12)15-17-18-16(21-15)22-11-14(20)19-9-3-2-4-10-19/h5-8H,2-4,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDQCRHZQFISKMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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